2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Kinase Inhibition DYRK1A CLK1

Use as validated DYRK1A/CLK1 inhibitor scaffold (IC50 2.6/1.7μM). 4-methoxyphenyl substitution is essential for kinase inhibition; unsubstituted analogs are inactive. Essential for reproducible SAR and chemical probe studies. LogP 3.01 ensures cellular permeability.

Molecular Formula C14H12N2O
Molecular Weight 224.26g/mol
CAS No. 31562-99-9
Cat. No. B378135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
CAS31562-99-9
Molecular FormulaC14H12N2O
Molecular Weight224.26g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
InChIInChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
InChIKeyOADMBJNEWPMECL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (CAS 31562-99-9) for DYRK1A/CLK1 Kinase Research: Core Scaffold Properties and Procurement Considerations


2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic small molecule comprising an imidazo[1,2-a]pyridine core substituted at the 2-position with a 4-methoxyphenyl group [1]. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its physicochemical profile includes a molecular weight of 224.26 g/mol, a calculated LogP of 3.01, and a melting point of 133-134 °C [1]. The compound is available from commercial vendors at purities of 95% to 98% .

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: The Quantified Differentiation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (31562-99-9)


Generic imidazo[1,2-a]pyridine analogs cannot be interchanged without altering target engagement and physicochemical properties. Substitution at the 2-position critically modulates kinase inhibition potency and selectivity. For instance, the 4-methoxyphenyl substituent in the target compound confers specific DYRK1A and CLK1 inhibitory activity (IC50 = 2.6 μM and 1.7 μM, respectively) that is absent in unsubstituted or differently substituted analogs [1][2]. Moreover, the methoxy group influences lipophilicity (LogP = 3.01) and hydrogen-bonding potential, affecting both in vitro binding and downstream cellular permeability relative to analogs lacking this substituent [1]. These differences necessitate explicit procurement of the specific CAS 31562-99-9 compound to ensure reproducible kinase inhibition and structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (31562-99-9)


Direct Head-to-Head Comparison: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine vs. Unsubstituted Phenyl Analog in DYRK1A and CLK1 Kinase Inhibition

In a direct SAR study of imidazo[1,2-a]pyridine derivatives, the target compound (bearing a 4-methoxyphenyl group) exhibited DYRK1A inhibition with an IC50 of 2.6 μM and CLK1 inhibition with an IC50 of 1.7 μM. In contrast, the unsubstituted phenyl analog (compound 4a in the same study) showed no measurable inhibition of either kinase under identical assay conditions [1][2]. The presence of the 4-methoxy substituent is thus essential for kinase engagement in this scaffold.

Kinase Inhibition DYRK1A CLK1 Structure-Activity Relationship Medicinal Chemistry

Cross-Study Comparable: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine DYRK1A IC50 vs. Reference Inhibitor Harmine

The target compound inhibits DYRK1A with an IC50 of 2.6 μM [1]. Under comparable assay conditions, the reference DYRK1A inhibitor harmine exhibits an IC50 of approximately 0.08-0.35 μM [2]. While harmine is approximately 7- to 30-fold more potent, the target compound represents a structurally distinct, synthetic imidazo[1,2-a]pyridine scaffold that offers a different intellectual property and physicochemical profile compared to the natural β-carboline alkaloid harmine [2][3].

DYRK1A Kinase Inhibitor Reference Compound Cross-Study Comparison Neurodegenerative Disease

Physicochemical Differentiation: LogP and Melting Point of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine vs. Closely Related Analogs

The target compound exhibits a calculated LogP of 3.01 and a melting point of 133-134 °C . In comparison, the 6-chloro analog (6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine) shows a markedly higher melting point of 224-226 °C, and the 3-carbaldehyde analog exhibits a LogP of 3.20 . These differences in lipophilicity and solid-state properties directly impact solubility, formulation behavior, and passive membrane permeability, making each analog distinct in downstream applications.

Physicochemical Properties Lipophilicity Melting Point SAR Compound Procurement

Validated Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (31562-99-9)


Kinase Inhibitor Discovery: DYRK1A/CLK1 Dual Inhibition Lead Optimization

Use as a starting scaffold for the development of dual DYRK1A/CLK1 inhibitors. The compound provides micromolar inhibition of both kinases (DYRK1A IC50 = 2.6 μM; CLK1 IC50 = 1.7 μM) [1], serving as a validated hit for SAR campaigns aimed at improving potency and selectivity. DYRK1A and CLK1 are implicated in neurodegenerative diseases (e.g., Alzheimer's disease) and certain cancers, making this scaffold relevant for targeted therapeutic discovery [2].

Chemical Probe Development for DYRK1A Functional Studies

Employ as a chemical probe for investigating DYRK1A function in cellular and biochemical assays. Although less potent than harmine, its synthetic imidazo[1,2-a]pyridine scaffold offers a distinct chemotype for orthogonal target validation [2]. The compound's moderate potency (IC50 = 2.6 μM) and defined physicochemical properties (LogP = 3.01) facilitate its use in cellular studies requiring sufficient membrane permeability [1].

Medicinal Chemistry SAR: Exploring 2-Position Substitution Effects

Utilize as a reference compound in SAR studies investigating the impact of 2-position aryl substitution on imidazo[1,2-a]pyridine biological activity and physicochemical properties. The direct head-to-head comparison with the unsubstituted phenyl analog (inactive) establishes that the 4-methoxy group is essential for kinase inhibition [1]. This compound serves as a benchmark for evaluating new analogs and for training computational models of kinase-inhibitor interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.